(Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
(Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a thiazolidinedione ring and a thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of 2,4-dioxothiazolidin-5-ylidene with N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide under specific conditions. The reaction conditions may include the use of catalysts, solvents, and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound's structure and introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinedione ring structure and are known for their antidiabetic properties.
Thiadiazoles: Compounds containing the thiadiazole moiety are often investigated for their antimicrobial and anticancer activities.
Acetamides: Acetamide derivatives are used in various applications, including as solvents, plasticizers, and stabilizers.
Uniqueness: (Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to its combination of thiazolidinedione and thiadiazole moieties, which may confer distinct biological and chemical properties compared to similar compounds.
Properties
IUPAC Name |
(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O3S2/c1-3-11-12-7(16-3)9-5(13)2-4-6(14)10-8(15)17-4/h2H,1H3,(H,9,12,13)(H,10,14,15)/b4-2- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZBTRJWLMNLIM-RQOWECAXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C=C2C(=O)NC(=O)S2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(S1)NC(=O)/C=C\2/C(=O)NC(=O)S2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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